molecular formula C16H10ClFO2 B3042191 3-(4-Chlorophenyl)-6-fluoro-4-methylcoumarin CAS No. 527751-38-8

3-(4-Chlorophenyl)-6-fluoro-4-methylcoumarin

Cat. No.: B3042191
CAS No.: 527751-38-8
M. Wt: 288.7 g/mol
InChI Key: CCFREWLDFUDWAK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-fluoro-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and as additives in food and cosmetics. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-fluoro-4-methylcoumarin typically involves the condensation of 4-chlorobenzaldehyde with 6-fluoro-4-methylcoumarin in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production of this compound more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-fluoro-4-methylcoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted coumarin derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-6-fluoro-4-methylcoumarin has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-fluoro-4-methylcoumarin involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to the inhibition of cell proliferation. Additionally, the compound’s ability to generate reactive oxygen species can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-6-fluorocoumarin: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.

    3-(4-Chlorophenyl)-4-methylcoumarin: Lacks the fluorine atom, which may reduce its potency as an antimicrobial and anticancer agent.

    6-Fluoro-4-methylcoumarin: Lacks the 4-chlorophenyl group, which may significantly alter its chemical properties and biological activity.

Uniqueness

3-(4-Chlorophenyl)-6-fluoro-4-methylcoumarin is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. The combination of these substituents in the coumarin scaffold provides a compound with distinct properties that make it valuable for various scientific research applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-fluoro-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFO2/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFREWLDFUDWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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